molecular formula C14H14ClNO4 B13371783 2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid

2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid

Katalognummer: B13371783
Molekulargewicht: 295.72 g/mol
InChI-Schlüssel: MWWWEFIJSXHFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzoic acid moiety and a furan ring substituted with a hydroxyethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to obtain 2-chlorobenzoic acid. This is followed by the introduction of the furan ring through a series of reactions involving furan derivatives. The hydroxyethylamino group is then introduced via nucleophilic substitution reactions, often using ethanolamine as a reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the furan ring or the benzoic acid moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the furan and benzoic acid moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the furan or benzoic acid rings.

    Furan-based compounds: Other compounds containing furan rings with various functional groups.

    Chlorobenzoic acids: Compounds with chlorinated benzoic acid moieties and different substituents.

Uniqueness

The uniqueness of 2-chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}-2-furyl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H14ClNO4

Molekulargewicht

295.72 g/mol

IUPAC-Name

2-chloro-5-[5-[(2-hydroxyethylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C14H14ClNO4/c15-12-3-1-9(7-11(12)14(18)19)13-4-2-10(20-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2,(H,18,19)

InChI-Schlüssel

MWWWEFIJSXHFFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNCCO)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.